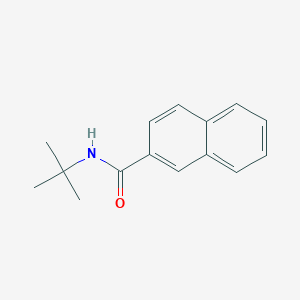

![molecular formula C14H11BrO2 B1269425 4-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 632300-46-0](/img/structure/B1269425.png)

4-[(2-Bromobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 4-[(2-Bromobenzyl)oxy]benzaldehyde involves several steps, including condensation reactions and palladium-catalyzed ortho-bromination. A notable method involves the selective palladium-catalyzed ortho-bromination of benzaldehydes using a three-step sequence, which includes O-Methyloxime serving as a directing group. This process results in substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques and computational analyses. Studies have shown that structural investigations can reveal intricate details about the molecule, including crystal structure, vibrational spectroscopy, and molecular orbital analyses (Arunagiri et al., 2018). These analyses provide insights into the molecular geometry, electron distribution, and interaction potentials, crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving 4-[(2-Bromobenzyl)oxy]benzaldehyde derivatives are diverse, with one example being their use in the synthesis of oxiranes. These reactions are stereoselective, leading to the formation of trans-isomers, and have applications as antimicrobial additives (Talybov et al., 2022). Additionally, the compound's participation in coupling reactions to synthesize various aromatic hydrocarbons highlights its versatility and utility in organic synthesis (Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(2-Bromobenzyl)oxy]benzaldehyde derivatives, such as melting points, solubility, and crystal structure, are determined through experimental methods. These properties are essential for the compound's application in various fields, influencing its behavior in chemical reactions and potential industrial applications.

Chemical Properties Analysis

The chemical properties of 4-[(2-Bromobenzyl)oxy]benzaldehyde, including its reactivity, stability, and interactions with other molecules, are crucial for its applications in synthesis and material science. Computational and spectroscopic analyses provide valuable information on its electronic structure, which influences its chemical behavior (Balachander & Manimekalai, 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, involve various spectroscopic techniques, including FT-IR, GC-MS, and NMR. These processes are critical for understanding the structural and molecular properties of such compounds (Balachander & Manimekalai, 2017).

Chemical Reactions and Mechanisms

- Studies on related benzaldehydes have explored their roles in chemical reactions like intramolecular nucleophilic attack at silicon in o-silylbenzyl alcohols, providing insight into novel synthesis pathways (Hudrlik, Hudrlik & Jeilani, 2011).

- Research into benzaldehyde O-alkyloximes has revealed their potential as plant growth regulators, indicating a possible application in agricultural science (Yoshikawa & Doi, 1998).

Medicinal Chemistry and Therapeutic Applications

- Synthesis of benzyloxybenzaldehyde derivatives and their testing against cell lines, such as HL-60, highlight their potential anticancer activity, suggesting applications in medicinal chemistry and drug development (Lin et al., 2005).

Novel Synthetic Techniques

- Research into the synthesis of various substituted benzaldehydes using palladium-catalyzed ortho-bromination demonstrates innovative approaches to synthesizing complex organic compounds (Dubost et al., 2011).

Propriétés

IUPAC Name |

4-[(2-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIYYHBOWYPIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351909 |

Source

|

| Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Bromobenzyl)oxy]benzaldehyde | |

CAS RN |

632300-46-0 |

Source

|

| Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

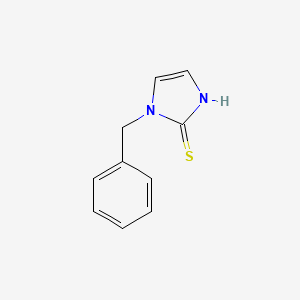

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

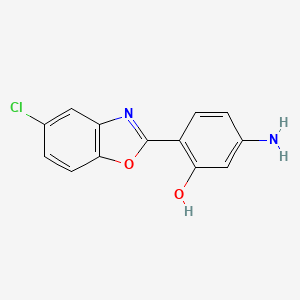

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

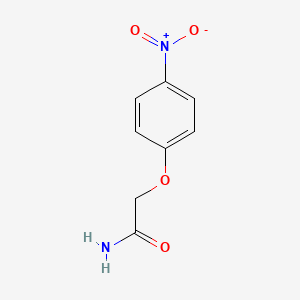

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)